JackiePhos Palladacycle, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

JackiePhos Palladacycle, 98%, also known as PCy2(C6H3-p-CH3)PdCl2, is a well-known and extensively used palladium catalyst in various scientific experiments. It is a class of metallacycles, which refers to complexes containing at least one carbon-palladium bond .

Synthesis Analysis

Palladacycles are synthesized through several methods. A simple and direct method is C–H activation. The cyclopalladation of aromatic derivatives is usually considered to go through an electrophilic aromatic substitution pathway . The oxidative addition of aryl halides is another useful method .

Molecular Structure Analysis

The molecular formula of JackiePhos Palladacycle is C52H51F12NO5PPdS- and it has a molecular weight of 1167.4 g/mol. Palladacycles can be neutral, cationic, or anionic. Depending on the nature of the coordinating ligands, the neutral palladacycles can be monomers, dimers, or bis-cyclopalladated .

Chemical Reactions Analysis

Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions. NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .

Applications De Recherche Scientifique

Organophosphorus Research and Catalysis

JackiePhos Palladacycle has been pivotal in the evolution of organophosphorus research, marking a shift from template-mediated transformations to catalysis for the direct preparation of chiral phosphines. This advancement has facilitated the development of novel approaches to access previously inaccessible phosphines, leading to significant applications in cancer research (R. J. Chew & P. Leung, 2016).

Mechanistic Insights into Palladacycle Reactions

The understanding of palladacycle mechanisms, such as those involved in the Heck reaction, has been enriched by studies intercepting palladacycle intermediates. This research provides foundational insights into the formation of heterocyclic tetraphenylene derivatives, offering mechanistic support for the intermediacy of palladacycles in cross-over reactions (D. Masselot, J. Charmant & T. Gallagher, 2006).

Palladium(II) Complexes in Cancer Therapy

Recent advancements in palladium(II) complex research, including palladacycles, have been explored for their potential in cancer therapy. Studies have focused on understanding the biological mechanisms of palladium(II) complexes and their interactions with biological molecules, leading to novel approaches for targeting cancerous cells and tumors (A. Caires, 2007).

Asymmetric Hydrophosphination Catalysis

Palladacycles have been utilized as efficient catalysts for asymmetric hydrophosphination reactions, a process critical for synthesizing chiral tertiary phosphines. This application showcases the unique stereoelectronic features of palladacycles and their role in facilitating reactions with high enantioselectivity (Jeffery Wee Kiong Seah, Ronald Hong Xiang Teo & P. Leung, 2021).

Palladacycle-Catalyzed Synthesis with Anticancer Activity

The synthesis of palladacycles containing 1,4-benzodiazepine has demonstrated significant anticancer activity and cathepsin B inhibitory action, offering a promising avenue for the development of new therapeutic agents (J. Spencer et al., 2009).

Suzuki–Miyaura Coupling Enhancements

A newly engineered palladacycle, specifically designed for aqueous micellar media, enables Suzuki–Miyaura couplings under mild conditions and with low palladium catalyst loading, illustrating the adaptability and efficiency of palladacycle catalysts in cross-coupling reactions (B. Takale et al., 2019).

Mécanisme D'action

Target of Action

The primary target of JackiePhos Pd G3 is the Stille cross-coupling reaction between organostannane and ary halides . This reaction is a key process in organic synthesis, allowing for the formation of new carbon-carbon bonds.

Mode of Action

JackiePhos Pd G3 acts as a palladium precatalyst . In this role, it facilitates the Stille cross-coupling reaction by coordinating to the palladium center, thereby enhancing its reactivity towards organostannane and ary halides .

Biochemical Pathways

The Stille cross-coupling reaction is a fundamental pathway in organic synthesis. The reaction involves the transfer of an organostannane group to an aryl halide, forming a new carbon-carbon bond. JackiePhos Pd G3, as a palladium precatalyst, enhances the efficiency of this pathway .

Result of Action

The result of JackiePhos Pd G3’s action is the efficient formation of new carbon-carbon bonds via the Stille cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and materials.

Orientations Futures

Analyse Biochimique

Molecular Mechanism

The molecular mechanism of JackiePhos Pd G3 involves facilitating Stille cross-coupling reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. More detailed studies are required to fully understand its mechanism of action.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is likely to interact with enzymes or cofactors involved in Stille cross-coupling reactions, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

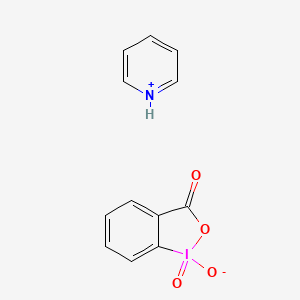

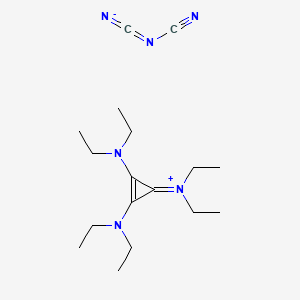

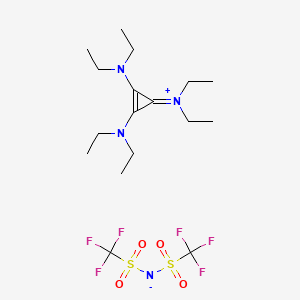

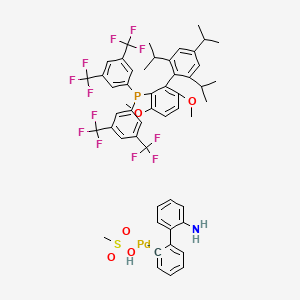

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXQLXUMYKLNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H51F12NO5PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)